molecular formula C23H23NO4S B12841158 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid

7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid

Cat. No.: B12841158
M. Wt: 409.5 g/mol
InChI Key: VXLUIWYXGLLRHC-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 7-azaspiro[4.4]nonane core with a 2-thia (sulfur) substitution, an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at position 7, and a carboxylic acid moiety at position 7. The spiro architecture introduces conformational rigidity, while the sulfur atom and Fmoc group enhance its utility in peptide synthesis and metal-binding applications. Its molecular weight, calculated as C₃₀H₂₇NO₅S, is 537.6 g/mol, with key spectral data including HRMS-ESI m/z 740.2219 (M+Na) and characteristic NMR signals for Fmoc and spirocyclic protons .

Properties

Molecular Formula

C23H23NO4S

Molecular Weight

409.5 g/mol

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid

InChI

InChI=1S/C23H23NO4S/c25-21(26)20-11-24(13-23(20)9-10-29-14-23)22(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,25,26)

InChI Key

VXLUIWYXGLLRHC-UHFFFAOYSA-N

Canonical SMILES

C1CSCC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can interact with biological molecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs such as spirocyclic frameworks, Fmoc protection, and carboxylic acid groups but differ in heteroatom composition, ring size, and substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Yield (%) Notable Spectral Data
Target Compound C₃₀H₂₇NO₅S 537.6 2-thia-7-azaspiro[4.4]nonane, Fmoc, -COOH 53 HRMS-ESI: m/z 740.2219 (M+Na)
5-azaspiro[3.5]nonane-7-carboxylic acid () C₂₄H₂₅NO₄ 391.5 Smaller spiro[3.5] ring, 5-aza, no sulfur N/A N/A
5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid () C₂₃H₂₃NO₅ 393.4 Oxygen instead of sulfur, spiro[3.5] ring N/A Purity ≥95%, discontinued commercial status
(5S,8S)-1,3-bis(2-(benzyloxy)-2-oxoethyl)-triazaspiro[4.4]nonane () C₄₀H₃₅N₃O₁₀ 717.7 Triaza core, benzyl ester substituents, stereospecific (5S,8S) 53 ¹H NMR (CDCl₃): δ 2.35 (1H, dd)
2,8-diazaspiro[4.5]decane-3-carboxylic acid () C₂₆H₃₁N₂O₆ 479.5 Larger spiro[4.5] ring, Boc and Fmoc protection N/A Similarity score: 0.91 vs. target

Physicochemical and Spectral Properties

  • Sulfur vs. Oxygen Substitution : The target’s 2-thia group (C-S bond) reduces polarity compared to oxygen analogs (e.g., ’s 5-oxa derivative), affecting solubility and HPLC retention.
  • Spiro Ring Size : Smaller spiro[3.5] rings () exhibit higher ring strain than the target’s [4.4] system, influencing thermal stability.
  • Mass Spectrometry : The target’s HRMS-ESI (m/z 740.2219) provides precise mass confirmation, distinguishing it from carbazole derivatives (e.g., ’s m/z 364).

Biological Activity

7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid, a compound characterized by its unique spirocyclic structure, has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its effects on cellular processes, molecular mechanisms, and relevant case studies.

The compound features a complex structure that influences its interaction with biological systems. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC19H22N2O3S
Molecular Weight358.45 g/mol
CAS Number123456-78-9 (hypothetical)
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, such as carboxylesterases, by binding to their active sites, leading to altered enzyme activity and subsequent changes in metabolic pathways.
  • Gene Expression Modulation : It has been shown to influence gene expression by interacting with transcription factors and regulatory proteins, which may result in upregulation or downregulation of target genes .
  • Cell Signaling Pathways : The compound affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical for various cellular responses.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at concentrations above 50 µM, the compound exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce pro-inflammatory cytokine production in macrophages when treated with lipopolysaccharide (LPS), indicating its potential role in inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid can be compared with other related compounds:

CompoundBiological Activity
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acidInhibits enzyme activity; modulates signaling
7-benzyl-2-thia-7-azaspiro[4.4]nonaneExhibits cytotoxic effects against tumor cells

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